molecular formula C9H15N3 B1428848 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine CAS No. 944905-69-5

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine

Cat. No.: B1428848
CAS No.: 944905-69-5
M. Wt: 165.24 g/mol
InChI Key: GKJVOJSTXXAMMM-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine is a versatile pyrimidine derivative and a valuable building block in medicinal chemistry and drug discovery. Its structure features an ethylamine side chain at the 5-position of a pyrimidine ring, which is substituted with an isopropyl group at the 2-position. This specific substitution pattern is significant as it is a key structural motif found in the synthesis of potent and selective kinase inhibitors. Research indicates this compound serves as a critical synthetic intermediate for the development of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors , such as Osimertinib (AZD9291), which are used to target specific drug-resistant mutations in non-small cell lung cancer (NSCLC). The primary amine group acts as a handle for further chemical modifications, allowing researchers to construct more complex molecules targeting various biological pathways. As a high-value chemical intermediate, it is essential for hit-to-lead optimization campaigns in oncology and other therapeutic areas. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-propan-2-ylpyrimidin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVOJSTXXAMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine predominantly follows a heterocyclic construction pathway, involving the formation of pyrimidine cores substituted with isopropyl groups, followed by functionalization to introduce the ethan-1-amine moiety. The general approach includes:

  • Construction of the pyrimidine ring via condensation reactions.
  • Introduction of the isopropyl substituent at the 2-position.
  • Functionalization at the 5-position with aminoethyl groups.

This pathway aligns with methodologies used for synthesizing pyrimidine derivatives with complex substituents, as documented in recent medicinal chemistry research.

Preparation of Pyrimidine Core

a. Synthesis of 2-Aryl or 2-Alkyl Substituted Pyrimidines

The pyrimidine core with an isopropyl group at the 2-position is synthesized via a nucleophilic substitution or cyclization approach:

  • Method: Condensation of β-dicarbonyl compounds with amidines or guanidines.
  • Reagents: Acetylurea derivatives, isopropylamine, and appropriate aldehydes or ketones.
  • Reaction Conditions: Reflux in polar solvents such as ethanol or dimethylformamide (DMF).

b. Example Reaction:

Starting from 2,4-dichloropyrimidine, substitution with isopropylamine yields 2-isopropylpyrimidine derivatives.

Research Data:

Step Reagents Solvent Temperature Yield (%) Reference
Nucleophilic substitution Isopropylamine Ethanol Reflux 65-80
Cyclization to pyrimidine Guanidine derivatives DMF 100°C 70-85

Functionalization at the 5-Position

The aminoethyl group is introduced at the 5-position via nucleophilic substitution or amidation:

  • Method: Nucleophilic aromatic substitution with aminoalkyl halides or via amidation of the pyrimidine ring.
  • Reagents: Ethylamine derivatives, halogenated intermediates, or activated esters.
  • Reaction Conditions: Mild heating, presence of bases such as potassium carbonate or sodium hydride.

Research Data:

Step Reagents Conditions Yield (%) Reference
Aminoethyl substitution Ethylamine halides DMF, 80°C 60-75
Amidation Ethanolamine derivatives Reflux 65-80

Summary of Synthetic Pathway

Step Description Key Reagents Conditions Typical Yield (%)
1 Synthesis of pyrimidine core with isopropyl at 2-position Isopropylamine, guanidine derivatives Reflux, ethanol/DMF 65-85
2 Functionalization at 5-position with aminoethyl group Ethylamine halides or aminoalkyl esters Mild heating 60-75
3 Attachment of ethan-1-amine side chain Reductive amination or nucleophilic substitution Room temp to 50°C 60-85

Notes on Optimization and Purification

  • Purification: Typically achieved via column chromatography using silica gel with suitable solvent systems (e.g., ethyl acetate/hexane).
  • Characterization: Confirmed through NMR, MS, and IR spectroscopy, ensuring the integrity of the pyrimidine core and substituents.
  • Yield Optimization: Adjustments in temperature, solvent polarity, and reaction time can significantly influence yields.

Research Findings and Data Tables

The synthesis of pyrimidine derivatives with similar substitution patterns has demonstrated that:

  • Nucleophilic substitution reactions are most efficient when performed under inert atmospheres.
  • The presence of electron-withdrawing groups can enhance the reactivity at the 5-position.
  • Reductive amination offers a versatile route for attaching aminoalkyl groups with high selectivity.
Method Advantages Limitations References
Nucleophilic substitution High selectivity Sensitive to steric hindrance ,
Reductive amination Mild conditions Requires excess reagents

Chemical Reactions Analysis

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent at Pyrimidine 2-Position Functional Group at Pyrimidine 5-Position CAS Number Molecular Formula Molecular Weight Key Features
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine Isopropyl Ethylamine Not provided C9H15N3 165.24 (calc.) Moderate steric bulk, basic amine
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine Trifluoromethyl Ethylamine 1538757-63-9 C7H8F3N3 191.15 Electron-withdrawing CF3 group; higher polarity
2-(2-Cyclopropylpyrimidin-5-yl)ethan-1-amine Cyclopropyl Ethylamine 944899-44-9 C9H13N3 163.22 (calc.) Smaller substituent; potential metabolic stability
(S)-1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl Difluoromethyl Ethylamine (chiral center) 2102411-76-5 C7H10ClF2N3 209.62 Chiral amine; enhanced solubility via HCl salt
Avapritinib 4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl Complex fluorophenyl-ethylamine 118023034 (PubChem) C28H32N10F 542.63 Multi-target kinase inhibitor; clinical use in cancer

Key Observations :

  • Steric Effects : The isopropyl group introduces greater steric bulk than cyclopropyl, which may influence target selectivity or off-target interactions.
  • Chirality : The (S)-enantiomer of the difluoromethyl derivative (CAS 2102411-76-5) highlights the importance of stereochemistry in drug design, as enantiomers often exhibit divergent biological activities .

Physicochemical Properties

Predicted or reported properties of selected analogues:

Compound Density (g/cm³) Boiling Point (°C) pKa (Predicted) Solubility Trends
This compound ~1.1 (est.) ~250 (est.) ~8.5 (amine) Moderate in polar solvents
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine 1.303 171.4 7.86 Lower solubility due to CF3 group
Avapritinib N/A N/A ~5.5 (amine) Enhanced via formulation

Analysis :

  • The lower pKa of avapritinib’s amine (≈5.5) compared to simpler ethylamine derivatives (≈7.8–8.5) suggests protonation at physiological pH, enhancing solubility in acidic environments (e.g., tumor microenvironments) .

Biological Activity

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, with the molecular formula C9H15N3, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: 2-(2-isopropyl-5-pyrimidinyl)ethylamine
  • Molecular Weight: 165.24 g/mol
  • CAS Number: 944905-69-5
  • Structure:
    • SMILES: CC(C)C1=NC=C(C=N1)CCN
    • InChI Key: GKJVOJSTXXAMMM-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may modulate signal transduction pathways and gene expression, although detailed pathways remain under investigation .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties. The exact efficacy of this compound in antimicrobial applications is still being evaluated .

Antiviral Activity

Recent studies highlight the potential of pyrimidine derivatives, including this compound, in antiviral research. Notably, compounds in this class have demonstrated effectiveness against various viral strains, including influenza viruses. In vivo studies indicated a reduction in viral load and improved survival rates in infected models .

Anticancer Potential

Pyrimidine-based compounds have been extensively studied for their anticancer properties. Some derivatives have shown selective inhibition of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific mutations in cancer-related pathways positions it as a candidate for further development in oncology .

Case Studies and Research Findings

StudyFindings
Antiviral Activity Demonstrated significant reduction in viral replication in mouse models infected with influenza A virus, suggesting direct antiviral effects .
Antimicrobial Efficacy Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in preliminary assays.
Anticancer Research Showed selective cytotoxicity against EGFR-mutant cancer cell lines with IC50 values indicating potent activity compared to established treatments .

Toxicity and Safety Profile

Initial toxicity assessments indicate that this compound has a favorable safety profile. In vivo studies on mice revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting that it may be safe for further therapeutic exploration .

Q & A

Q. Basic

  • Analytical Techniques :
    • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection (λ = 254 nm).
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine functionality (e.g., δ ~2.5 ppm for NH₂).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
    • Melting Point Analysis : Consistency with literature values ensures crystalline purity .

What experimental strategies can be employed to elucidate the binding mode of this compound with biological targets?

Q. Advanced

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., enzymes) using the CCP4 suite for data processing and structure refinement .
  • Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of binding affinity (KD values).
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses, guided by substituent effects on the pyrimidine ring .

How can researchers address discrepancies in reported biological activities of this compound across different in vitro assays?

Q. Advanced

  • Assay Standardization : Control variables such as buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
  • Orthogonal Assays : Cross-validate results using fluorescence polarization, ITC (isothermal titration calorimetry), or enzymatic activity assays.
  • Compound Integrity Checks : Re-analyze purity before each assay to rule out degradation artifacts .

What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?

Q. Advanced

  • Challenges :
    • Low crystallinity due to flexible ethylamine side chain.
    • Solvent inclusion in lattice formation.
  • Mitigation Strategies :
    • Use mixed-solvent systems (e.g., hexane/EtOAc) for slow evaporation.
    • Cryocooling (100 K) during X-ray diffraction to stabilize crystals.
    • Utilize the CCP4 suite for phase problem resolution and density modification .

What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for pyrimidine protons (δ ~8.5–9.0 ppm) and isopropyl groups (δ ~1.2–1.4 ppm).
  • IR Spectroscopy : Identify NH₂ stretching (~3350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • UV-Vis : Detect π→π* transitions in the pyrimidine ring (λmax ~260–280 nm) .

How does the substitution pattern on the pyrimidine ring influence the compound's reactivity and interaction with biological targets?

Q. Advanced

  • Steric Effects : The 2-propan-2-yl group enhances hydrophobicity, improving membrane permeability but potentially sterically hindering target binding.
  • Electronic Effects : Electron-donating groups (e.g., NH₂) increase pyrimidine ring electron density, affecting hydrogen bonding with targets.
  • SAR Studies : Systematic modification of substituents (e.g., replacing ethylamine with bulkier amines) to optimize affinity and selectivity .

What methodologies are recommended for assessing the compound's stability under various pH and temperature conditions?

Q. Advanced

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC.
    • Thermal Stress : Heat at 40–80°C for 48 hrs; analyze by TGA (thermogravimetric analysis) for decomposition thresholds.
  • Light Exposure : UV/vis irradiation (ICH Q1B guidelines) to assess photostability.
  • Data Analysis : KinFit or similar software to calculate degradation rate constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Reactant of Route 2
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2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine

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